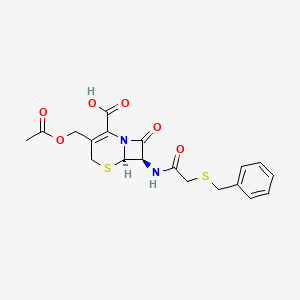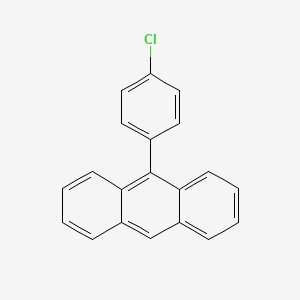
9-(4-Chlorophenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)anthracene is an anthracene derivative where a chlorophenyl group is attached to the 9th position of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halide. For instance, 9-bromoanthracene can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form anthraquinones.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Applications De Recherche Scientifique
9-(4-Chlorophenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorophenyl)anthracene depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions due to its aromatic structure. This can affect various molecular pathways and targets, such as DNA intercalation or enzyme inhibition .
Comparaison Avec Des Composés Similaires
- 9-Phenylanthracene
- 9-(4-Methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
Comparison: 9-(4-Chlorophenyl)anthracene is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to 9-Phenylanthracene, the chlorinated derivative may exhibit different photophysical properties and chemical reactivity.
Propriétés
Numéro CAS |
23674-16-0 |
|---|---|
Formule moléculaire |
C20H13Cl |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H |
Clé InChI |
CFXPULIDVPRZGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



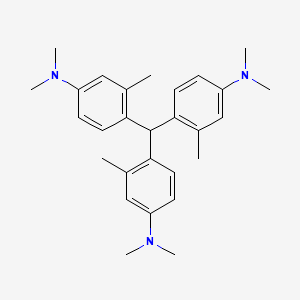

![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
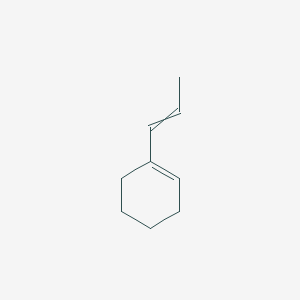
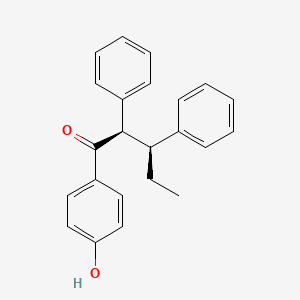
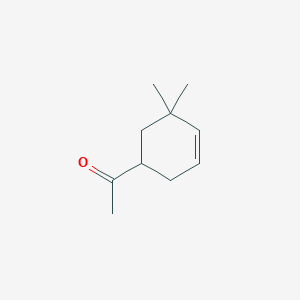
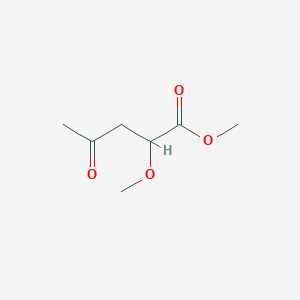

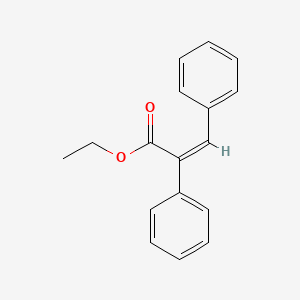
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
